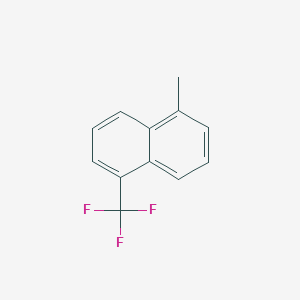

1-Methyl-5-(trifluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9F3 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

1-methyl-5-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H9F3/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13,14)15/h2-7H,1H3 |

InChI Key |

GMXQGUAMTJASCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 5 Trifluoromethyl Naphthalene and Analogous Fluorinated Naphthalene Structures

General Strategies for the Introduction of the Trifluoromethyl Group onto Naphthalene (B1677914) Scaffolds

The incorporation of the trifluoromethyl group onto a naphthalene core is a sought-after transformation due to the unique properties conferred by the -CF3 group. acs.org General synthetic methods have been developed that allow for the installation of this functionality, often with high efficiency and functional group tolerance. acs.orgconicet.gov.ar These methods can be broadly classified into direct approaches, where a trifluoromethylating agent reacts directly with the naphthalene substrate, and strategies that utilize pre-functionalized building blocks. The choice of method often depends on the desired substitution pattern, the presence of other functional groups on the naphthalene ring, and scalability requirements. nih.gov

Direct Trifluoromethylation Approaches

Direct trifluoromethylation involves the reaction of a naphthalene derivative with a reagent that serves as a source of a trifluoromethyl species, which can be electrophilic (CF3+), nucleophilic (CF3-), or radical (CF3•) in nature. chem-station.com These approaches are highly desirable as they can often be applied in the later stages of a synthetic sequence. conicet.gov.ar

Electrophilic trifluoromethylation introduces a "CF3+" synthon to an electron-rich substrate. Since the discovery of S-(trifluoromethyl)diarylsulfonium salts by Yagupolskii and co-workers, a variety of "shelf-stable" electrophilic trifluoromethylating reagents have been developed. chem-station.comnih.govbeilstein-journals.org These reagents, often hypervalent iodine compounds or sulfonium (B1226848) salts, react with nucleophiles, including electron-rich arenes, heteroatom-centered nucleophiles, and enolates. nih.govd-nb.info For naphthalene systems, which may require activation, methods such as palladium-catalyzed ortho-trifluoromethylation of 2-pyridine substituted arenes have been developed, although some reagents like Togni's may result in lower yields for this specific transformation. nih.govd-nb.info

Table 1: Examples of Electrophilic Trifluoromethylation Reactions

| Substrate Type | Reagent Type | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| β-Keto esters (from indanone, tetralone) | Hypervalent Iodine(III)-CF3 (Togni Reagent 37) | Phase-transfer catalysis | Effective for C-nucleophiles, yielding trifluoromethylated products in 42–67% yields. | nih.gov |

| 2-Pyridine substituted arenes | Umemoto Reagents | Pd(OAc)2, Cu(OAc)2, TFA, 110 °C | Directs trifluoromethylation to the ortho position. | nih.gov |

| Thiophenolates | S-(trifluoromethyl)diarylsulfonium salts | - | Pioneering example of electrophilic trifluoromethylation. | chem-station.com |

| Ferrocene | Electrophilic CF3 Reagent | - | First successful trifluoromethylation of ferrocene, yielding 33%. | acs.org |

Nucleophilic trifluoromethylation employs a reagent that delivers a trifluoromethyl anion (CF3-) to an electrophilic center. The most prominent reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent. beilstein-journals.orgsigmaaldrich.comwikipedia.org This reagent requires an initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to generate the active trifluoromethyl anion. sigmaaldrich.comwikipedia.org It reacts readily with electrophiles such as aldehydes and ketones to form trifluoromethylated alcohols after hydrolysis. wikipedia.orgnih.gov For synthesizing fluorinated naphthalenes, this method could be applied to a suitably substituted naphthyl aldehyde or ketone. The reaction's mechanism is complex, with ongoing studies to distinguish between siliconate and carbanion pathways. nih.gov

Radical trifluoromethylation has become a powerful tool for incorporating the -CF3 group into organic molecules, including arenes. rsc.org This method involves the generation of a trifluoromethyl radical (CF3•), which then adds to the aromatic ring. A variety of reagents and initiation methods exist. For instance, the combination of trifluoroacetic anhydride (B1165640) and pyridine (B92270) N-oxide under photoredox catalysis provides a scalable and operationally simple route to the CF3 radical. nih.gov Another approach uses perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR), which decomposes upon heating to produce a CF3 radical capable of reacting with various aromatic compounds. rsc.org Enzymatic methods for radical trifluoromethylation are also emerging, showcasing the potential for high selectivity. acs.org

Modern synthetic chemistry has increasingly turned to photo- and electrochemical methods to generate reactive intermediates under mild conditions. nih.gov In the context of trifluoromethylation, photoredox catalysis can activate stable sources of the CF3 group. For example, photoexcited aliphatic ketones can initiate the generation of CF3 radicals from sodium triflinate for the direct trifluoromethylation of arenes. acs.org The merger of photoredox catalysis with organocatalysis has enabled the enantioselective α-trifluoromethylation of aldehydes. nih.gov

Electrochemical methods offer an alternative, oxidant-free approach. Using trifluoroacetic acid (TFA), an inexpensive and readily available CF3 source, electrophotochemical methods can achieve the trifluoromethylation of arenes without a catalyst. chemistryviews.org This technique combines electricity and light to overcome the high oxidation potential of TFA. chemistryviews.org Similarly, electrochemical approaches using CF3SO2Na as the trifluoromethyl source have been successfully applied to the trifluoromethylation of glycals, indicating a radical-based mechanism. nih.gov

Utilization of Trifluoromethylating Reagents

A diverse array of reagents has been developed specifically for the purpose of introducing the trifluoromethyl group. The selection of a particular reagent depends on the desired reactivity mode (electrophilic, nucleophilic, or radical) and the substrate's nature.

Togni Reagents: These are hypervalent iodine compounds that serve as versatile electrophilic trifluoromethylating agents. nih.gov They are known for their stability and reactivity towards a wide range of C- and heteroatom-centered nucleophiles. nih.govd-nb.info Togni reagents can be activated by various means, including copper catalysts for reactions with enamines or Lewis acids like zinc salts for the O-trifluoromethylation of alcohols. acs.orgnih.govbeilstein-journals.org

Ruppert's Reagent (TMSCF3): As the premier nucleophilic trifluoromethylating reagent, trimethyl(trifluoromethyl)silane is widely used for adding a CF3 group to carbonyl compounds and imines. sigmaaldrich.comwikipedia.orgresearchgate.netenamine.net Its application requires a catalytic amount of an initiator to generate the trifluoromethide anion. wikipedia.org

Sulfonium Salts: S-Trifluoromethyl diarylsulfonium salts were the first class of electrophilic trifluoromethylating reagents to be discovered. nih.govbeilstein-journals.org More recently, other types of sulfonium salts, such as trifluoromethyl thianthrenium triflate, have been developed. This particular reagent is notable for its ability to exhibit electrophilic, nucleophilic, and radical-type reactivity depending on the reaction conditions. thieme-connect.com Vinyl sulfonium salts containing a trifluoromethyl group have also been synthesized and used as versatile building blocks. nih.gov

Trifluoromethyl-Metal Reagents: While less common for direct aromatic substitution, trifluoromethyl-metal reagents are crucial in cross-coupling reactions. A notable example involves the demethylation of 1-iodo-2-methoxynaphthalene (B1296216) followed by reaction with iodotrifluoromethane (B1198407) and copper powder under pressure, although this method can be expensive and require specialized equipment. cdnsciencepub.com

Table 2: Overview of Common Trifluoromethylating Reagents

| Reagent Name/Class | Typical Formula/Structure | Reactivity Type | Key Applications | Reference |

|---|---|---|---|---|

| Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Electrophilic | Trifluoromethylation of C-, S-, P-, and O-nucleophiles. | nih.govd-nb.info |

| Ruppert-Prakash Reagent | (CH3)3SiCF3 (TMSCF3) | Nucleophilic | Trifluoromethylation of aldehydes, ketones, esters, and imines. | sigmaaldrich.comwikipedia.org |

| Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Electrophilic | Trifluoromethylation of β-ketoesters and silyl (B83357) enol ethers. | chem-station.comd-nb.info |

| Trifluoromethyl Sulfonium Salts | [Ar2S-CF3]+X- | Electrophilic/Radical/Nucleophilic | Versatile reagents capable of multiple reactivity paradigms. | nih.govthieme-connect.com |

Transformations from Precursor Functional Groups (e.g., Carboxylic Acids, Trihalomethyl Compounds)

One approach to synthesizing trifluoromethylnaphthalenes involves the transformation of existing functional groups on the naphthalene ring. A common precursor is a carboxylic acid, which can be converted to a trifluoromethyl group. This transformation can be achieved using reagents like sulfur tetrafluoride (SF4) in hydrogen fluoride (HF). enamine.net For instance, the conversion of a suitable naphthalenecarboxylic acid would provide the trifluoromethylnaphthalene derivative.

Another important method is the transformation of trihalomethyl groups, such as a trichloromethyl group, into a trifluoromethyl group. This can be accomplished through a halogen exchange reaction, often employing a fluorinating agent like antimony trifluoride. While specific examples for the direct synthesis of 1-methyl-5-(trifluoromethyl)naphthalene using this method are not prevalent in the reviewed literature, the general principle is a cornerstone of organofluorine chemistry. researchgate.net

Regioselective Synthesis of this compound

Achieving the specific 1,5-substitution pattern on the naphthalene core requires highly regioselective synthetic strategies. This is a significant challenge due to the multiple reactive positions on the naphthalene ring. researchgate.netnih.gov

Strategies for Site-Selective Methylation and Trifluoromethylation

The introduction of methyl and trifluoromethyl groups onto a naphthalene scaffold in a site-selective manner is a key challenge. Research has shown that the electronic properties of substituents already present on the naphthalene ring play a crucial role in directing incoming electrophiles. mdpi.com For instance, the presence of a trifluoromethyl group, which is strongly electron-withdrawing, will influence the position of subsequent methylation. mdpi.com

Recent advancements have focused on catalytic methods to achieve specific substitutions. For example, ruthenium-catalyzed C-H functionalization has been explored for the meta-selective methylation and trifluoromethylation of arenes, which could potentially be adapted for naphthalene systems. nih.govnih.gov Tandem catalytic methylation of naphthalene using CO2 and H2 has also been reported, offering a pathway to monomethylnaphthalenes. rsc.org Furthermore, shape-selective methylation of naphthalene using modified molecular sieves has been investigated to control the position of methylation. rsc.org

Directed Ortho-Metalation (DoM) Strategies for Naphthalene Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic compounds, including naphthalene derivatives. acs.orgacs.orgdal.caresearchgate.net This technique involves the use of a directing group (DG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting lithiated species can then be quenched with an appropriate electrophile.

For naphthalene systems, DoM can be used to introduce substituents at specific positions that are otherwise difficult to access. acs.orgacs.org For example, a directing group at the 1-position of naphthalene could potentially direct metalation to the 2- and/or 8-positions. By carefully choosing the directing group and reaction conditions, it is possible to control the regioselectivity of the functionalization. While direct application to this compound is not explicitly detailed, the principles of DoM offer a viable synthetic route.

Influence of Substituents on Regioselectivity in Naphthalene Derivatives

The inherent reactivity of the naphthalene ring, with the α-positions (1, 4, 5, 8) being more reactive than the β-positions (2, 3, 6, 7) towards electrophilic substitution, is a key factor in its functionalization. researchgate.net The presence of existing substituents dramatically influences the regioselectivity of subsequent reactions. mdpi.com

An electron-donating group, such as a methyl group, at the 1-position would typically direct incoming electrophiles to the 4- and 5-positions. Conversely, an electron-withdrawing group like a trifluoromethyl group would deactivate the ring it is on and direct incoming groups to the other ring. The interplay of these electronic effects is critical in designing a synthesis for a polysubstituted naphthalene like this compound. mdpi.com Computational studies using DFT have been employed to understand and predict the substituent effects on the electronic properties and reactivity of naphthalene derivatives. mdpi.com

Construction of the Naphthalene Core with Incorporated Trifluoromethyl Moieties

An alternative to functionalizing a pre-existing naphthalene ring is to construct the bicyclic system from precursors that already contain the trifluoromethyl group. soton.ac.uklookchem.com

Cyclization Reactions for Naphthalene Ring Formation (e.g., Haworth Synthesis, Benzannulation)

Several classical and modern cyclization reactions can be employed to build the naphthalene skeleton. The Haworth synthesis , a traditional method, involves the Friedel-Crafts acylation of a benzene (B151609) derivative with succinic anhydride, followed by a series of reduction and cyclization steps to form the naphthalene ring. vedantu.comaskiitians.comwordpress.com To synthesize a trifluoromethylated naphthalene via this route, a trifluoromethyl-substituted benzene derivative could be used as the starting material.

Benzannulation reactions offer a more direct route to highly substituted naphthalenes. nih.govresearchgate.net These reactions involve the [4+2] cycloaddition of a benzyne (B1209423) intermediate with a suitable diene, followed by aromatization. rsc.org For instance, a trifluoromethyl-substituted benzyne could react with a substituted diene to construct the desired naphthalene core. Another approach involves the reaction of 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone with benzylic Grignard reagents, which after 1,2-addition, dehydration, and cyclization, yields trifluoromethylnaphthalenes. soton.ac.uklookchem.com Electrophilic cyclization of alkynes bearing an aryl group is another powerful method for constructing the naphthalene ring system. nih.gov

Cascade and Annulation Reactions

Cascade and annulation reactions offer an efficient pathway to construct complex polycyclic aromatic systems like fluorinated naphthalenes from simpler precursors in a single operation. These reactions minimize intermediate purification steps, thereby saving time and resources.

A rhodium(III)-catalyzed cascade C-H annulation reaction provides a one-pot synthesis for dibenzo[a,f]quinolizinium salts, which are complex heterocyclic structures. This method starts from commercially available benzaldehydes, anilines, and alkynes, demonstrating the power of cascade reactions to build molecular complexity rapidly. nih.gov Similarly, electrochemical multicomponent cascade annulation has been developed for the synthesis of highly functionalized 3,4-dihydroquinazolinones, which notably enables an indirect C(sp³)–H trifluoromethylation of aromatic ketones. rsc.org

Metal-catalyzed annulation is a key strategy for synthesizing fluorenols, which are structurally related to naphthalenes. acs.org For instance, a copper(I)-catalyzed intramolecular tetradehydro-Diels–Alder (TDDA) reaction of enediynols has been developed to produce a wide array of functionalized fluorenols under mild conditions. acs.org This approach is atom-economical and offers excellent regioselectivity. acs.org Another strategy involves a silver-catalyzed [3 + 2] annulation between 2H-azirines and CF3-imidoyl sulfoxonium ylides, which provides access to CF3-substituted pyrrole (B145914) derivatives. acs.org This highlights how annulation strategies can be tailored to incorporate trifluoromethyl groups into heterocyclic frameworks. acs.org

Nitrogen-to-Carbon Transmutation in Isoquinolines

A novel and powerful strategy for synthesizing substituted naphthalenes involves the skeletal editing of isoquinolines through a nitrogen-to-carbon (N-to-C) transmutation. nih.govnih.gov This method provides direct access to the naphthalene core by precisely swapping a nitrogen atom for a carbon atom. nih.gov

Inspired by the Wittig reaction, this protocol uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.govbohrium.com The reaction proceeds through the formation of a triene intermediate via ring-opening of the isoquinoline (B145761). This intermediate then undergoes a 6π-electrocyclization followed by an elimination process to yield the final naphthalene product. nih.govresearchgate.net This one-step process is highly efficient and tolerates a wide range of substituents on the isoquinoline starting material, including both alkyl and aryl groups at the C-1 position. nih.gov

A key advantage of this methodology is its ability to facilitate the synthesis of isotopically labeled naphthalenes, such as ¹³C-labeled variants, by using a corresponding labeled Wittig reagent. nih.govnih.gov This transmutation strategy effectively expands the utility of isoquinolines, which are often used as directing groups in C-H functionalization reactions, by converting them into valuable naphthalene products. nih.gov The mechanism involves a sequence of ring-opening, 6π-electrocyclization, and elimination steps, offering an alternative and advanced protocol in the field of skeletal editing chemistry. nih.gov

Advanced Synthetic Strategies and Emerging Methodologies

The quest for more efficient, safer, and environmentally benign synthetic routes to fluorinated naphthalenes has spurred the development of advanced strategies. These include metal-free approaches, novel catalytic systems, and the application of cutting-edge technologies like continuous flow chemistry.

Metal-Free Synthetic Approaches

Transition-metal-free synthesis offers significant advantages, including reduced cost, lower toxicity, and simplified purification processes. Several such methods have been developed for constructing fluorinated and substituted naphthalenes.

One notable approach is the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. nih.gov This reaction proceeds through the selective activation of two C-F bonds within the trifluoromethyl group, leading to an intermediate hexatriene system. This intermediate then undergoes a 6π electrocyclization and subsequent rearomatization to form the fluorinated naphthol product. This method can even be performed as a one-pot transformation directly from commercially available 3-(trifluoromethyl)phenols. nih.gov

Other metal-free strategies include the borylative cyclization of o-alkynylstyrenes mediated by BCl₃ to produce boron-functionalized polysubstituted naphthalenes. bohrium.com These borylated naphthalenes are versatile building blocks for further functionalization. bohrium.com Additionally, the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene has been achieved through a metal-free sequence involving a Birch reduction and subsequent reactions with dichlorocarbene. researchgate.net For the synthesis of sulfilimines, a Selectfluor-mediated direct oxidative S-arylation of N-acyl sulfenamides with naphthols has been reported, avoiding the need for transition-metal catalysts. acs.org Mechanochemical methods, such as the ball-milling synthesis of 2-amino-1,4-naphthoquinones from 1,4-naphthoquinone (B94277) and various amines, also represent a solvent-free and efficient metal-free approach. rsc.org

Catalytic Approaches (e.g., Palladium-Catalyzed Cyclizations)

Palladium catalysis remains a cornerstone in the synthesis of complex aromatic systems, including highly substituted naphthalenes. These methods often rely on the formation of new carbon-carbon bonds through cross-coupling and cyclization reactions.

A prominent example is the palladium-catalyzed one-pot reaction of arenes with alkynes to form highly substituted naphthalenes. nih.gov In this process, palladium acetate (B1210297) and silver acetate are used to construct the naphthalene core via a twofold aryl C-H bond activation of the starting arene. nih.gov This strategy provides a direct way to build the benzo-fused ring system.

Palladium catalysis is also instrumental in synthesizing π-extended acridone (B373769) derivatives, which involves a sequential Suzuki–Miyaura cross-coupling followed by a palladium-catalyzed intramolecular arylation. acs.org Another powerful technique is the palladium-catalyzed tandem fluorination and cyclization of enynes. nih.gov This reaction is proposed to proceed through a cis-fluoropalladation step to create a vinyl-fluoride bond, ultimately leading to the synthesis of fluorinated lactams, which are analogous heterocyclic structures. nih.gov These catalytic cycles demonstrate the versatility of palladium in constructing complex fluorinated molecules.

Continuous Flow Chemistry Applications in Fluorination

Continuous flow chemistry has emerged as a transformative technology for conducting fluorination reactions, which are often challenging due to the hazardous nature of fluorinating agents and the high exothermicity of the reactions. nih.gov Flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to traditional batch syntheses. nih.govmit.edu

This technology is particularly advantageous for gas-liquid reactions, such as those involving gaseous fluorinating agents. nih.gov Flow systems, including packed-bed reactors and tube-in-tube reactors, improve interfacial contact between phases, leading to more efficient reactions. mit.edutib.eu The use of flow chemistry allows for the safe handling of hazardous reagents like diethylaminosulfur trifluoride (DAST) within a contained environment. vapourtec.com

Recent advances have focused on using fluorinated greenhouse gases as fluoroalkyl sources for trifluoromethylation and difluoromethylation in continuous flow systems. mit.edursc.org This approach addresses both synthetic challenges and environmental concerns. rsc.org Furthermore, flow reactors can be integrated with in-line purification techniques, such as using immobilized scavengers or ion-exchange monoliths, to streamline multi-step syntheses and avoid time-consuming work-up procedures. vapourtec.com These automated systems can produce fluorinated compounds in high yields and purities, making continuous flow a key enabling technology for the future of fluorination chemistry. vapourtec.com

Reaction Mechanisms and Chemical Transformations Involving 1 Methyl 5 Trifluoromethyl Naphthalene

Reactivity Profiles of the Trifluoromethyl Group in Aromatic Systems

The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity in aromatic compounds due to its distinct electronic properties.

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect significantly decreases the electron density of the aromatic ring to which it is attached, a phenomenon that has profound implications for the reactivity of the molecule. nih.govtcichemicals.com In the context of 1-methyl-5-(trifluoromethyl)naphthalene, the -CF3 group deactivates the naphthalene (B1677914) ring system towards electrophilic attack. youtube.com This deactivation arises because the electron-poor nature of the ring makes it less attractive to electron-seeking electrophiles. youtube.com The presence of multiple trifluoromethyl groups on an aromatic ring, such as a naphthalene system, further enhances this effect, making the molecule a more sensitive probe for studying substituent effects. nih.govresearchgate.net

Table 1: Comparison of Substituent Effects on Aromatic Rings

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution |

| -CH3 (Methyl) | Electron-donating | Activating, Ortho-, Para-directing |

| -CF3 (Trifluoromethyl) | Strongly Electron-withdrawing | Deactivating, Meta-directing |

This table provides a generalized comparison of the electronic effects of methyl and trifluoromethyl groups on a benzene (B151609) ring, which serves as a fundamental model for understanding their influence on more complex aromatic systems like naphthalene.

While the trifluoromethyl group is generally considered robust due to the strength of the carbon-fluorine (C-F) bonds, selective transformations of these bonds are achievable under specific reaction conditions. tcichemicals.com The ability to selectively activate and functionalize a single C-F bond in a CF3 group is a significant area of research, as it opens pathways to novel fluorinated molecules. rsc.orgrsc.orgnih.gov These transformations can be accomplished without damaging other reactive functional groups in the molecule by carefully designing the substrate and choosing the appropriate reagents. tcichemicals.com

Recent advancements have demonstrated various strategies for the selective C-F bond activation of trifluoromethyl groups in different chemical environments, including trifluoromethylalkenes and aromatic systems. rsc.orgsioc-journal.cn These methods often involve transition-metal catalysis or the use of specific reagents that can promote the desired transformation. acs.orgchemrxiv.org For instance, the conversion of a trifluoromethyl group to a difluoromethyl motif through defluorinative functionalization represents an efficient synthetic strategy. chemrxiv.org

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regioselectivity of EAS on this compound is a complex interplay of the directing effects of both the methyl and trifluoromethyl substituents.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack positions on the naphthalene ring that are most activated and sterically accessible. The methyl group is an activating, ortho-, para-directing group, meaning it increases the electron density at the positions ortho and para to itself, making them more susceptible to electrophilic attack. youtube.com Conversely, the trifluoromethyl group is a deactivating, meta-directing group, which decreases the electron density of the ring and directs incoming electrophiles to the meta position. youtube.com

For this compound, the substitution pattern is a result of the competing effects of these two groups. The methyl group at the 1-position will activate the 2- and 4-positions. The trifluoromethyl group at the 5-position will deactivate the ring it is on and direct incoming electrophiles to the 7-position (meta to the -CF3 group). Generally, substitution on the naphthalene ring is favored at the α-position (1, 4, 5, 8) over the β-position (2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed during the reaction. stackexchange.comstackexchange.comlibretexts.org However, the presence of substituents can alter this preference. researchgate.netacs.org

The interplay between the activating methyl group and the deactivating trifluoromethyl group will determine the ultimate position of electrophilic attack. The activating effect of the methyl group is generally stronger than the deactivating effect of the trifluoromethyl group in directing the electrophile. Therefore, substitution is most likely to occur on the same ring as the methyl group, at the 4-position, which is para to the methyl group and avoids steric hindrance.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of -CH3 (at C1) | Influence of -CF3 (at C5) | Overall Predicted Susceptibility to Electrophilic Attack |

| 2 | Activated (ortho) | - | Moderate |

| 3 | - | - | Low |

| 4 | Activated (para) | - | High |

| 6 | - | Deactivated (ortho) | Very Low |

| 7 | - | Deactivated (meta) | Low |

| 8 | - | Deactivated (para) | Very Low |

Nucleophilic Attack on the Naphthalene Ring and Adjacent Functional Groups

The electron-withdrawing nature of the trifluoromethyl group makes the naphthalene ring system of this compound susceptible to nucleophilic attack, a reaction that is generally difficult for electron-rich aromatic compounds. The decreased electron density on the ring, particularly on the ring bearing the -CF3 group, facilitates the attack of nucleophiles. tcichemicals.com

Furthermore, the trifluoromethyl group can activate adjacent functional groups towards nucleophilic attack. nih.gov While this compound itself does not have other functional groups, this principle is important in the broader context of the reactivity of trifluoromethylated aromatics.

Radical Reactions Involving Trifluoromethylated Naphthalene Derivatives

The trifluoromethyl group can participate in and influence radical reactions. While specific studies on radical reactions of this compound are not prevalent, the general behavior of trifluoromethylated aromatic compounds provides insight. The strong electron-withdrawing nature of the -CF3 group can affect the stability of radical intermediates formed on the naphthalene ring. nih.gov

Research has shown that trifluoromethylated aromatic compounds can undergo various transformations under radical conditions. For instance, the introduction of a trifluoromethyl group can influence the course of reactions such as alkene oxytrifluoromethylation, although this often involves metal catalysis that may proceed through radical or organometallic intermediates. acs.org The presence of the trifluoromethyl group can also impact the electronic properties and reactivity of molecules in ways that are relevant to radical processes. nih.gov

Functional Group Interconversions and Derivatization of this compound

The chemical versatility of this compound would theoretically allow for a range of functional group interconversions and derivatizations. These transformations could target the methyl group, the trifluoromethyl group, or the aromatic naphthalene core, opening avenues for the synthesis of a variety of derivatives. The interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group would be expected to influence the reactivity and regioselectivity of these reactions.

Transformations of the Methyl Group

The benzylic position of the methyl group is a prime site for functionalization.

Oxidation: The methyl group could be oxidized to an aldehyde or a carboxylic acid. Typical reagents for such transformations on substituted naphthalenes include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). For instance, the oxidation of 1-methylnaphthalene (B46632) is known to produce 1-naphthaldehyde (B104281) or 1-naphthoic acid depending on the reaction conditions. nih.govias.ac.in A similar transformation would be expected for this compound, yielding 5-(trifluoromethyl)naphthalene-1-carbaldehyde or 5-(trifluoromethyl)naphthalene-1-carboxylic acid.

Halogenation: Free-radical halogenation of the methyl group, for example using N-bromosuccinimide (NBS) in the presence of a radical initiator, would likely yield 1-(bromomethyl)-5-(trifluoromethyl)naphthalene. This derivative would be a versatile intermediate for further nucleophilic substitution reactions.

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is generally robust and resistant to many chemical transformations. However, under specific and often harsh conditions, it can be converted to other functional groups.

Hydrolysis: Acid-catalyzed hydrolysis, particularly in the presence of strong acids or superacids, could potentially convert the trifluoromethyl group into a carboxylic acid group. mdpi.com This would transform this compound into 5-methylnaphthalene-1-carboxylic acid.

Derivatization of the Naphthalene Ring

The naphthalene core is susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The positions of substitution would be directed by the existing substituents. The methyl group is an activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. Given the positions of the existing groups, predicting the exact regioselectivity of further substitutions without experimental data is challenging.

Due to the lack of specific experimental data for this compound in the reviewed literature, the following table presents hypothetical derivatization reactions based on known transformations of analogous naphthalene derivatives.

Interactive Data Table: Hypothetical Derivatization of this compound

| Starting Material | Reagent(s) | Hypothetical Product | Reaction Type |

| This compound | KMnO4, H2O, heat | 5-(Trifluoromethyl)naphthalene-1-carboxylic acid | Oxidation |

| This compound | N-Bromosuccinimide (NBS), CCl4, benzoyl peroxide | 1-(Bromomethyl)-5-(trifluoromethyl)naphthalene | Halogenation |

| This compound | H2SO4 (conc.), HNO3 (conc.) | Isomeric mixture of nitro-1-methyl-5-(trifluoromethyl)naphthalenes | Nitration |

| 1-(Bromomethyl)-5-(trifluoromethyl)naphthalene | NaCN, DMSO | 2-(5-(Trifluoromethyl)naphthalen-1-yl)acetonitrile | Nucleophilic Substitution |

It is crucial to reiterate that the reactions and products listed above are theoretical and would require experimental validation to confirm their feasibility, yields, and specific outcomes. The absence of dedicated research on the derivatization of this compound highlights a gap in the chemical literature and an opportunity for future investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of Trifluoromethylated Naphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR data for 1-Methyl-5-(trifluoromethyl)naphthalene, which would be crucial for its structural elucidation, is not available.

Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Characterization

Specific ¹⁹F NMR data for this compound, which would confirm the presence and chemical environment of the trifluoromethyl group, could not be located. For comparison, the ¹⁹F NMR chemical shift of the trifluoromethyl group in other aromatic systems can vary depending on its position on the ring and the nature of other substituents.

Proton and Carbon-13 NMR Spectroscopy for Naphthalene (B1677914) Core Elucidation

Similarly, specific ¹H and ¹³C NMR spectra for this compound are not documented in the searched literature. Analysis of related compounds like 1-methylnaphthalene (B46632) shows characteristic signals for the methyl protons and the aromatic protons of the naphthalene core. chemicalbook.com The introduction of a trifluoromethyl group at the 5-position would be expected to induce significant shifts in the signals of the nearby protons and carbons due to its strong electron-withdrawing nature.

Vibrational Spectroscopy (Infrared and Raman) Studies

No specific Infrared (IR) or Raman spectra for this compound have been found. The IR spectrum of 1-methylnaphthalene exhibits characteristic bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as skeletal vibrations of the naphthalene core. nist.gov The presence of the CF₃ group in this compound would introduce strong absorption bands typically found in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching modes.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission Studies

Detailed experimental data on the electronic transitions, absorption bands, fluorescence quantum yields, and emission characteristics of this compound are not available.

Analysis of Electronic Transitions and Absorption Bands

The UV-Visible absorption spectrum of 1-methylnaphthalene in cyclohexane (B81311) displays absorption maxima at several wavelengths, characteristic of the π-π* transitions within the naphthalene ring system. nist.gov The substitution with a trifluoromethyl group would likely cause a shift in these absorption bands.

Fluorescence Quantum Yields and Emission Characteristics

1-Methylnaphthalene is known to be a fluorescent compound with a specific excitation and emission spectrum. aatbio.com The fluorescence quantum yield of naphthalene is reported to be 0.23 in cyclohexane. photochemcad.com The introduction of a trifluoromethyl group can influence the fluorescence properties, but without experimental data for this compound, any discussion remains speculative.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous confirmation of the elemental composition of novel synthetic compounds. In the characterization of this compound, HRMS provides definitive evidence of its molecular formula, C₁₂H₉F₃, by measuring the mass-to-charge ratio (m/z) of its ions with exceptional accuracy.

The theoretical exact mass (monoisotopic mass) of the neutral molecule of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁹F). This calculation yields a precise value that serves as a benchmark for experimental measurement.

Table 1: Theoretical Isotopic Composition and Exact Mass of this compound

| Element | Count | Isotope | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 12 | ¹²C | 12.000000 | 144.000000 |

| Hydrogen | 9 | ¹H | 1.007825 | 9.070425 |

| Fluorine | 3 | ¹⁹F | 18.998403 | 56.995209 |

| Total | | | | 210.065634 |

In a typical HRMS experiment employing a soft ionization technique such as Electrospray Ionization (ESI), the compound is expected to be observed primarily as its protonated molecule, [M+H]⁺. Other common adducts, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, may also be detected, arising from trace amounts of salts in the sample or solvent. The high resolving power of the mass spectrometer allows for the differentiation of these species from the molecular ion of interest.

The experimental m/z value obtained from the HRMS analysis is then compared to the theoretical value. The difference, expressed in parts per million (ppm), provides a measure of the accuracy of the measurement and confidence in the assigned molecular formula. For a correct assignment, this mass error is typically expected to be below 5 ppm.

Table 2: Expected HRMS Data for this compound in Positive Ion Mode

| Ion Species | Molecular Formula | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) (Hypothetical) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₀F₃⁺ | 211.07346 | 211.0732 | -1.23 |

| [M+Na]⁺ | C₁₂H₉F₃Na⁺ | 233.05541 | 233.0551 | -1.33 |

The precise correlation between the experimentally measured mass and the calculated exact mass for the C₁₂H₉F₃ formula provides unequivocal confirmation of the elemental composition of this compound, a critical step in its structural elucidation.

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state structure can be reliably inferred by examining the crystallographic data of closely related naphthalene derivatives. The fundamental geometry of the naphthalene core and the conformational preferences of the methyl and trifluoromethyl substituents are well-established, allowing for a detailed projection of its molecular and supramolecular features. nih.govroyalsocietypublishing.orgiucr.org

The naphthalene ring system itself is inherently planar. royalsocietypublishing.org The attachment of the methyl and trifluoromethyl groups at the C1 and C5 positions is expected to cause minimal distortion to this planarity. The C-C bond lengths within the aromatic system will be intermediate between single and double bonds, typically ranging from 1.36 to 1.42 Å, consistent with aromatic character. royalsocietypublishing.org The bond angles within the fused rings will be close to the ideal 120° for sp² hybridized carbon atoms, with minor deviations due to ring strain and substituent effects.

π–π Stacking: The planar naphthalene cores are prone to engage in π–π stacking interactions, which are a dominant force in the packing of many aromatic compounds. These can manifest in either a face-to-face or an offset (herringbone) arrangement, with inter-planar distances typically in the range of 3.3 to 3.8 Å. nih.govnih.gov

C–H···π Interactions: Hydrogen atoms from the methyl group or the aromatic ring of one molecule can interact with the electron-rich π-system of a neighboring naphthalene core. iucr.org

C–H···F Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the highly electronegative fluorine atoms of the trifluoromethyl group on an adjacent molecule can also contribute to the stability of the crystal packing.

These interactions collectively guide the assembly of the molecules into a well-defined three-dimensional lattice. The specific symmetry of the crystal would be determined by the most efficient packing arrangement, governed by these non-covalent forces.

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value/Range | Reference/Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted naphthalenes royalsocietypublishing.orgnih.gov |

| Space Group | P2₁/c, P2₁2₁2₁, Pbca | Common for substituted naphthalenes royalsocietypublishing.orgnih.gov |

| Naphthalene Ring Planarity | High (low RMS deviation) | Inherent property of naphthalene nih.govroyalsocietypublishing.org |

| C(aromatic)–C(aromatic) Bond Length | 1.36 - 1.42 Å | Typical for naphthalene systems royalsocietypublishing.org |

| C(aromatic)–C(methyl) Bond Length | ~1.51 Å | Standard sp²-sp³ C-C bond |

| C(aromatic)–C(CF₃) Bond Length | ~1.50 Å | Similar to other trifluoromethyl-arenes |

| C–F Bond Length | ~1.34 Å | Typical for a CF₃ group |

| F–C–F Bond Angle | ~107° | Near-tetrahedral angle in the CF₃ group |

| Intermolecular Interactions | π–π stacking, C–H···π, C–H···F | Expected for this molecular structure iucr.orgnih.govnih.gov |

The comprehensive analysis of these expected structural features provides a robust model for the solid-state conformation and intermolecular interactions of this compound, which is crucial for understanding its physicochemical properties.

Computational Chemistry and Theoretical Investigations of 1 Methyl 5 Trifluoromethyl Naphthalene

Quantum Chemical Descriptors and Reactivity Predictions

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of 1-Methyl-5-(trifluoromethyl)naphthalene. These descriptors provide a quantitative measure of the molecule's stability and reactivity tendencies. researchgate.net

Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

Due to the potent electron-withdrawing -CF₃ group, this compound is expected to have a relatively high electronegativity (χ) and a high electrophilicity index (ω), indicating it is a strong electron acceptor (electrophile). The chemical hardness (η) is directly related to the HOMO-LUMO gap, reflecting its kinetic stability.

Table 4: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(E(HOMO) + E(LUMO))/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO))/2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = (E(HOMO) + E(LUMO))² / (8(E(LUMO) - E(HOMO))) | A measure of the energy lowering upon accepting maximal electron charge. |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict spectroscopic parameters, which is essential for structural verification and understanding electronic transitions.

NMR Chemical Shifts: DFT calculations can provide theoretical predictions for ¹H, ¹³C, and ¹⁹F NMR chemical shifts. scielo.org.mx Comparing these calculated shifts with experimental data is a standard method for confirming the computed molecular structure. The chemical shifts would be highly sensitive to the electronic environment created by the methyl and trifluoromethyl groups. For example, the carbon atom attached to the -CF₃ group (C5) would show a significant downfield shift in the ¹³C NMR spectrum.

UV-Vis Spectra: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as oscillator strengths versus wavelength, which corresponds to the peaks in a UV-Vis spectrum. The absorption bands of this compound would be related to π→π* transitions within the naphthalene (B1677914) system, modulated by the electronic influence of the substituents. researchgate.net

These theoretical predictions are powerful complements to experimental spectroscopy, aiding in the complete characterization of the molecule.

Q & A

Basic: What methodologies are recommended for synthesizing 1-Methyl-5-(trifluoromethyl)naphthalene?

Answer:

The synthesis of this compound typically involves trifluoromethylation of a pre-functionalized naphthalene core. Key steps include:

- Electrophilic substitution : Introducing the trifluoromethyl group via reagents like trifluoromethyl iodide or copper-mediated coupling under inert conditions (e.g., argon atmosphere) .

- Regioselective methylation : Methylation at the 1-position using methyl halides or diazomethane, optimized via temperature control (40–60°C) and catalysts like palladium .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and spectroscopic validation (¹H/¹³C NMR, GC-MS) ensure purity .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural characterization employs:

- X-ray crystallography : Resolves bond lengths/angles between the trifluoromethyl group and naphthalene ring, confirming steric effects .

- Spectroscopy :

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict thermodynamic stability and substituent interactions .

Advanced: What experimental designs are optimal for assessing its environmental persistence?

Answer:

Environmental fate studies should follow ATSDR’s systematic review framework :

- Degradation pathways :

- Partitioning studies :

Advanced: How should conflicting toxicokinetic data (e.g., hepatic effects) be resolved?

Answer:

Address contradictions via:

- Risk of bias assessment : Use ATSDR’s criteria (Table C-6/C-7) to evaluate study quality (e.g., randomization, dose reporting) .

- Dose-response meta-analysis : Pool data from in vivo rodent studies (oral/inhalation routes) using Hill equation modeling to identify NOAEL/LOAEL .

- Mechanistic validation : Compare hepatic CYP450 inhibition assays (microsomal incubations) with in silico docking simulations (AutoDock Vina) to confirm metabolite reactivity .

Advanced: What in vitro assays best model respiratory toxicity?

Answer:

Design assays using:

- Cell lines : Human bronchial epithelial cells (BEAS-2B) exposed to aerosolized compound (0.1–10 µM) .

- Endpoints :

- Co-culture models : Incorporate alveolar macrophages (THP-1) to assess immune response (IL-6/IL-8 ELISA) .

Advanced: How can systematic reviews ensure comprehensive hazard identification?

Answer:

Follow ATSDR’s 8-step protocol :

Literature search : Use PubMed/NTRL/TOXCENTER with query strings (Table B-2/B-3) covering terms like "naphthalene derivatives + toxicity" .

Screening : Two-phase title/abstract screening (14,468 → 720 studies) with inclusion criteria (Table B-1) .

Data extraction : Customized forms for species, exposure routes, and health outcomes (Table C-2) .

Confidence rating : Grade evidence using NIH RoB tools (e.g., low/high risk of bias) .

Basic: What analytical techniques quantify this compound in environmental samples?

Answer:

- GC-ECD/GC-MS : Quantify airborne levels (LOD = 0.01 ppb) with DB-5 columns .

- HPLC-UV : Detect water/sediment samples (λ = 254 nm; LOD = 0.1 µg/L) .

- SPME fibers : Pre-concentrate soil extracts for improved sensitivity .

Advanced: What molecular mechanisms underlie its interaction with biomolecules?

Answer:

- Protein binding : Surface plasmon resonance (SPR) reveals affinity for albumin (KD = 10⁻⁶ M) and CYP3A4 .

- DNA adduct formation : ³²P-postlabeling assays identify covalent binding at guanine residues .

- Lipid peroxidation : Malondialdehyde (MDA) assays in hepatocytes correlate with trifluoromethyl electrophilicity .

Tables

Table 1. Key Environmental Parameters of this compound

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Log Kow | Shake-flask | 3.8 ± 0.2 | |

| Water solubility | OECD 105 | 12 mg/L | |

| Soil adsorption (Kd) | Batch test | 45 L/kg |

Table 2. Toxicokinetic Data from Rodent Studies

| Species | Route | Half-life (t₁/₂) | Metabolite | Reference |

|---|---|---|---|---|

| Rat | Oral | 6.2 h | 5-Hydroxy derivative | |

| Mouse | Inhalation | 3.8 h | Glutathione conjugate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.